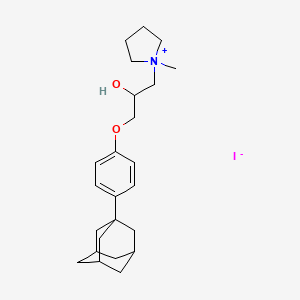
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-methylpyrrolidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-methylpyrrolidin-1-ium iodide is a complex organic compound with promising properties. The adamantane moiety imparts unique stability and lipophilicity to the molecule, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically starts with the preparation of 4-((3r,5r,7r)-adamantan-1-yl)phenol. This involves the functionalization of adamantane, followed by a Friedel-Crafts alkylation reaction.
The phenol is then reacted with epichlorohydrin under basic conditions to form an epoxide intermediate.
Subsequent reaction with N-methylpyrrolidine in the presence of a base leads to the formation of the desired compound. Industrial Production Methods:
Industrial production scales up these laboratory methods, often optimizing reaction conditions to increase yield and purity. Advanced purification techniques like crystallization or chromatography are typically employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to a ketone or carboxylic acid.
Reduction: The compound may undergo reductive amination to form secondary or tertiary amines.
Substitution: The iodide ion can be substituted with various nucleophiles. Common Reagents and Conditions:
Oxidation: KMnO₄ or PCC for hydroxyl oxidation.
Reduction: LiAlH₄ or NaBH₄ for reducing carbonyl compounds.
Substitution: Strong nucleophiles like NaOCH₃ for iodide substitution. Major Products:
Products depend on the reaction type, ranging from oxidized ketones to substituted compounds with different nucleophiles.
Scientific Research Applications
Chemistry:
Used as a precursor in synthesizing other complex molecules due to its reactive functional groups. Biology:
Investigated for its antimicrobial properties. Medicine:
Potential use in drug delivery systems due to its stability and lipophilicity. Industry:
Employed in the production of advanced polymers and materials with specific properties.
Mechanism of Action
The compound interacts with cellular membranes due to its amphiphilic nature, disrupting membrane integrity in microbial cells. The adamantane core plays a crucial role in stabilizing the interaction.
Comparison with Similar Compounds
1-adamantanol
1-(adamantan-1-yl)ethanone
1-(2-hydroxy-2-phenylethyl)pyrrolidinium iodide Uniqueness:
The presence of both adamantane and the pyrrolidine ring provides unique steric and electronic properties, distinguishing it from other compounds.
Hope this deep dive quenched some of your curiosity! What's your next burning question?
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(1-methylpyrrolidin-1-ium-1-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36NO2.HI/c1-25(8-2-3-9-25)16-22(26)17-27-23-6-4-21(5-7-23)24-13-18-10-19(14-24)12-20(11-18)15-24;/h4-7,18-20,22,26H,2-3,8-17H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPPAQNYHRUTHT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2425808.png)
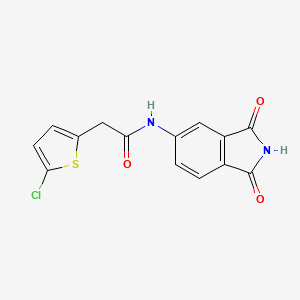
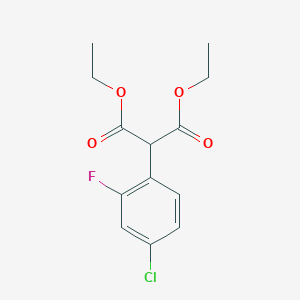
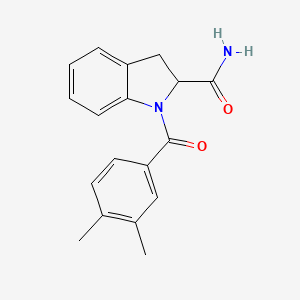

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(carbamoylamino)-3-phenylpropanoate](/img/structure/B2425815.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2425818.png)
![5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2425820.png)
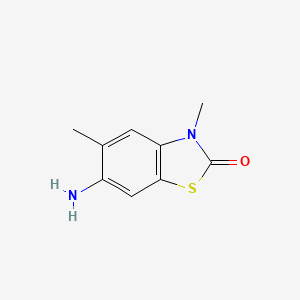
![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2425824.png)
![[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B2425825.png)
![2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2425826.png)
![1-(Azepan-1-yl)-2-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B2425827.png)
![Ethyl 4-(2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2425830.png)
